molecular formula C15H23NO2 B4614417 N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide

N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide

Cat. No.: B4614417
M. Wt: 249.35 g/mol
InChI Key: LIULWVSMAPOCAK-UHFFFAOYSA-N
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Description

N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide is a useful research compound. Its molecular formula is C15H23NO2 and its molecular weight is 249.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 249.172878976 g/mol and the complexity rating of the compound is 268. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Aromatase Inhibitors and Breast Cancer Treatment

N-(3-isobutoxyphenyl)-2,2-dimethylpropanamide has been studied for its role as an aromatase inhibitor. Aromatase inhibitors are crucial in the treatment of hormone-dependent breast cancer, as they inhibit estrogen biosynthesis. One study reported the synthesis and biological evaluation of compounds, including those structurally similar to this compound, showing strong inhibition of human placental aromatase. This makes them potential candidates for treating hormone-dependent human breast cancer (Hartmann & Batzl, 1986).

Endothelin Antagonists and Cardiovascular Therapies

Another application of this compound is in the development of endothelin antagonists. These compounds have shown promise in cardiovascular therapies. Research involving structurally related compounds demonstrated their effectiveness as endothelin-A selective antagonists. Specifically, modifications to the pendant phenyl ring, including hydrophobic groups like isobutyl, improved binding and functional activity. This research contributes to understanding how these compounds could be used in treating conditions affected by endothelin, such as hypertension or heart failure (Murugesan et al., 1998).

Peripheral Opioid Antagonists and Gastrointestinal Disorders

This compound-related compounds have been explored as peripheral opioid antagonists, which are significant for treating gastrointestinal motility disorders. One study focused on developing a peripherally selective opioid antagonist with high systemic activity. The findings indicated that the modification of N-substituents within the compound led to the discovery of effective opioid antagonists, suggesting potential applications in clinical settings for GI motility disorders (Zimmerman et al., 1994).

Properties

IUPAC Name

2,2-dimethyl-N-[3-(2-methylpropoxy)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO2/c1-11(2)10-18-13-8-6-7-12(9-13)16-14(17)15(3,4)5/h6-9,11H,10H2,1-5H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIULWVSMAPOCAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.